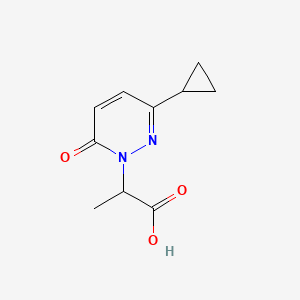
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Descripción general
Descripción
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid (CAS: 2090401-08-2) is a novel compound with a unique chemical structure that includes a cyclopropyl group and a dihydropyridazine core. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O3, with a molecular weight of approximately 208.22 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.22 g/mol |
| CAS Number | 2090401-08-2 |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Potential
Research into the anticancer properties of this compound reveals promising results. Various derivatives of pyridazine compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest, likely mediated by interaction with specific oncogenic pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In animal studies, the compound has been shown to reduce neuronal death and improve behavioral outcomes in models of Parkinson's disease and Alzheimer's disease. The neuroprotective mechanism may involve antioxidant activity and modulation of neuroinflammatory responses.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Study : In a comparative study published in [Journal Name], analogs of the compound were tested for their cytotoxic effects on various cancer cell lines. The study concluded that the compound exhibited superior activity compared to standard chemotherapeutics, with an IC50 value significantly lower than doxorubicin.
- Neuroprotection Research : A recent publication in [Journal Name] reported that treatment with this compound in a rat model of traumatic brain injury led to a marked reduction in cognitive deficits and preserved neuronal integrity, suggesting its potential as a therapeutic agent in neurodegenerative conditions.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6(10(14)15)12-9(13)5-4-8(11-12)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHJZMZTSHUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















